molecular formula C8H2Cl6O2 B14699223 2,4,5-Trichlorophenyl trichloroacetate CAS No. 25438-23-7

2,4,5-Trichlorophenyl trichloroacetate

Cat. No.: B14699223
CAS No.: 25438-23-7
M. Wt: 342.8 g/mol
InChI Key: REMBFCXQZGOYLI-UHFFFAOYSA-N
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Description

Properties

CAS No.

25438-23-7

Molecular Formula

C8H2Cl6O2

Molecular Weight

342.8 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 2,2,2-trichloroacetate

InChI

InChI=1S/C8H2Cl6O2/c9-3-1-5(11)6(2-4(3)10)16-7(15)8(12,13)14/h1-2H

InChI Key

REMBFCXQZGOYLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichlorophenyl trichloroacetate typically involves the reaction of 2,4,5-Trichlorophenol with trichloroacetyl chloride . The reaction is carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to avoid the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorophenyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form and .

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution Reactions: Common reagents include and under mild to moderate temperatures.

Major Products:

    Hydrolysis: Produces and .

    Substitution Reactions: Produces substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,4,5-Trichlorophenyl trichloroacetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of herbicides and fungicides .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated phenyl derivatives on biological systems

Industry: Industrially, it is used in the production of pesticides and plasticizers . Its stability and reactivity make it a valuable compound in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl trichloroacetate involves its interaction with biological molecules. It can act as an enzyme inhibitor by binding to active sites of enzymes, thereby blocking their activity. This property is particularly useful in the development of herbicides and fungicides, where it inhibits the growth of unwanted plants and fungi .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Acetic acid, (2,4,5-trichlorophenyl) ester (trichloroacetate) .
  • CAS Registry Number : 25438-23-7 .
  • Molecular Formula : C₈H₂Cl₆O₂ .
  • Molecular Weight : 370.83 g/mol (calculated from formula).

Structural Features :
The compound consists of a 2,4,5-trichlorophenyl group esterified to a trichloroacetate moiety. This structure confers high lipophilicity (logP = 4.922) and stability due to the electron-withdrawing effects of the chlorine substituents.

Key Properties :

  • logP : 4.922 (indicative of significant hydrophobicity) .
  • Reactivity: Susceptible to hydrolysis under alkaline conditions, yielding trichloroacetic acid and 2,4,5-trichlorophenol .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between 2,4,5-trichlorophenyl trichloroacetate and structurally related chlorinated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Features
This compound C₈H₂Cl₆O₂ 370.83 4.922 High lipophilicity; ester linkage; environmental persistence .
(2,4,5-Trichlorophenoxy)acetate C₈H₄Cl₃O₃ 254.47 ~3.5* Phenoxyacetic acid derivative; lower chlorination; herbicide precursor .
7-Chloroheptyl trichloroacetate Not provided Aliphatic ester; likely higher mobility in aqueous systems .
Trichloroacetic Acid (TCA) C₂HCl₃O₂ 163.38 0.89 Parent acid; corrosive, used in pharmaceuticals and herbicides .
2,4,5-T Acid (2,4,5-Trichlorophenoxyacetic acid) C₈H₅Cl₃O₃ 255.48 ~2.8* Systemic herbicide; polar due to carboxylic acid group .

*Estimated logP based on structural analogs.

Functional and Application Differences

  • Lipophilicity and Bioaccumulation: The higher logP of this compound compared to (2,4,5-trichlorophenoxy)acetate (4.92 vs. This contrasts with 2,4,5-T acid, which is more water-soluble and widely used as a herbicide .
  • Stability and Reactivity :
    The ester linkage in this compound makes it less stable than its acid counterpart (TCA), hydrolyzing to release toxic byproducts like trichloroacetic acid . In contrast, 7-chloroheptyl trichloroacetate, with an aliphatic chain, may degrade more readily in the environment .
  • Environmental Impact : Detected in groundwater assessments near landfills , this compound’s persistence raises concerns similar to those of polychlorinated biphenyls (PCBs). By comparison, 2,4,5-T acid has been phased out in many regions due to dioxin contamination risks .

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